Loceryl
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Loceryl, known generically as amorolfine, is a morpholine derivative widely used in dermatology, particularly for the treatment of onychomycosis (fungal nail infections). This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, clinical efficacy, and safety profile.
Amorolfine exerts its antifungal effects primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition occurs through the blockade of two key enzymes in the ergosterol biosynthesis pathway:
- Sterol C14-reductase
- Sterol C8-isomerase
By disrupting ergosterol production, amorolfine leads to an accumulation of non-typical sterols, which ultimately compromises the integrity and functionality of fungal cell membranes .
Antifungal Efficacy
This compound has demonstrated broad-spectrum antifungal activity against various fungal pathogens. The minimal inhibitory concentration (MIC) values highlight its potency:
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 1–4 |
| Aspergillus spp. | 1–8 |
| Yarrowia lipolytica | 0.5–2 |
In comparative studies, amorolfine has shown superior efficacy against certain strains compared to other antifungals such as ciclopirox and fluconazole .
Efficacy in Onychomycosis Treatment
A multicenter randomized study involving 317 patients evaluated the efficacy of 5% amorolfine nail lacquer applied once or twice weekly. Results indicated that after three months post-treatment, 71% of patients using the once-weekly regimen achieved mycological cure compared to 76% for those applying it bi-weekly. Overall clinical improvement was noted in approximately 46% of patients .
Patient Satisfaction and Adherence
In a comparative study between amorolfine and ciclopirox, patient adherence was significantly higher for amorolfine (85% vs. 60% for ciclopirox), with satisfaction rates reaching up to 95%. This suggests that not only is amorolfine effective, but it also has favorable patient compliance and satisfaction profiles .
Safety Profile
Amorolfine is generally well-tolerated with a low incidence of adverse effects. The most common side effects reported include local irritation and transient erythema at the application site. A study assessing side effects found that fewer subjects experienced local reactions with amorolfine compared to alternative treatments like urea/bifonazole .
Comparison with Similar Compounds
Key Features of Loceryl:
- Active Ingredient : 5% amorolfine hydrochloride (equivalent to 50 mg/mL amorolfine) .
- Formulation : Combines amorolfine with a film-forming copolymer (methyl acrylate) and solvents (e.g., ethyl acetate) to enhance nail penetration .
- Sublimation Property : Amorolfine sublimes at 23–37°C, enabling it to bypass air cavities in infected nails and penetrate deeper tissue layers .
- Dosage : Applied once weekly after nail debridement .
Mechanism of Action and Physicochemical Properties
This compound’s efficacy is partly attributed to amorolfine’s sublimation, a property absent in most antifungals. demonstrates that none of the 13 tested antifungals (e.g., clotrimazole, ketoconazole, ciclopirox) sublimate under similar conditions, limiting their ability to penetrate nail structures .
Table 1: Mechanism and Key Properties of this compound vs. Competitors
*MIC: Minimum Inhibitory Concentration
Efficacy in Clinical and In Vitro Studies
(a) Comparative Clinical Trial: this compound vs. Phytonail
A randomized controlled trial (n=72) compared this compound (weekly application) with Phytonail (daily herbal coating) in severe toenail onychomycosis. Key findings:
- Fungal Cure Rate : Both groups showed <10% mycological cure at 24 weeks .
- Symptomatic Improvement : Comparable reductions in Onychomycosis Severity Index (OSI) scores in severe subgroups .
- Limitation : Short study duration and low cure rates suggest longer trials are needed .
(b) In Vitro Antifungal Activity
A study testing seven commercial products against T. mentagrophytes reported:
- This compound Daily Use : 24.5 ± 5.4% fungal growth inhibition.
- This compound Weekly Use : 3.2 ± 4.4% inhibition.
- Excilor® and Nailner® : 4.6 ± 1.5% and 1.1 ± 0.5% inhibition, respectively (attributed to acetic/lactic acid pH effects) .
- Naloc®, Mycosan®: No activity observed .
Advantages and Limitations
This compound
- Advantages :
- Limitations: Slow cure rates (6–12 months of treatment required) . Limited efficacy in severe cases without oral antifungal combination .
Competitors
Preparation Methods
Palladium-Catalyzed Heck Coupling and Reductive Amination
The first method, detailed in WO2007113218A1, employs a Heck reaction followed by reductive amination:
Heck Reaction for Aldehyde Intermediate
4-Iodo-tert-pentylbenzene reacts with 2-methylallyl alcohol in the presence of a palladium catalyst (e.g., palladium acetate) and dipotassium hydrogen phosphate in N-methylpyrrolidone (NMP) at 130°C. This step forms 3-tert-pentylphenyl-2-methylpropanal with 88.6% yield and 93.5% purity.
Key Conditions:
-
Solvent: NMP (polar aprotic)
-
Catalyst: Pd(OAc)₂ (1.5 mol%)
-
Temperature: 130°C
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Reaction time: 10 hours
Reductive Amination with cis-2,6-Dimethylmorpholine
The aldehyde intermediate undergoes reductive amination using sodium triacetoxyborohydride (STAB) in ethyl acetate at 18°C. This step yields amorolfine free base, which is subsequently converted to the hydrochloride salt (85.6% yield, 99.6% purity).
Optimization Insights:
-
Acidic conditions (glacial acetic acid) stabilize the imine intermediate.
-
STAB provides superior selectivity over traditional NaBH₄, minimizing over-reduction.
Friedel-Crafts Alkylation with FeCl₃ Catalysis
The second method, patented in EP1917254B1, leverages FeCl₃-mediated Friedel-Crafts alkylation at cryogenic temperatures:
Alkylation of α-Methylcinnamaldehyde
α-Methylcinnamaldehyde reacts with 2-chloro-2-methylbutane in dichloromethane (DCM) using FeCl₃ (1 equiv) at −50°C. This step forms the tertiary alcohol precursor with minimal byproducts.
Critical Parameters:
-
Temperature: −50°C (prevents carbocation rearrangements)
-
Solvent: DCM (low polarity enhances FeCl₃ activity)
-
Stoichiometry: 1:1 ratio of aldehyde to alkyl chloride
Morpholine Ring Formation and Crystallization
The alkylated product undergoes condensation with cis-2,6-dimethylmorpholine in toluene, followed by HCl gas treatment to precipitate amorolfine hydrochloride. Recrystallization in ethanol at −20°C achieves 77% yield.
Comparative Analysis of Synthetic Methods
Advantages of Heck Route:
-
Higher overall yield due to efficient palladium catalysis.
-
STAB enables room-temperature amination, reducing energy costs.
Advantages of Friedel-Crafts Route:
-
FeCl₃ is cheaper than palladium catalysts.
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Cryogenic conditions suppress side reactions, simplifying purification.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Management
Both methods emphasize solvent recycling:
Q & A
Q. Advanced: How can researchers optimize in vitro models to better predict clinical outcomes for this compound®?
Answer:
- Integrate pharmacokinetic metrics : Use HPLC or LC-MS/MS to quantify amorolfine concentrations in deeper nail layers .
- Dynamic models : Simulate nail growth rates and drug reapplication cycles.
- Comparative analysis : Cross-reference in vitro data with clinical trial results to identify model limitations (e.g., lack of host immune factors) .
Basic: How does the sublimation property of amorolfine influence its delivery in this compound® formulations?
Answer:
Sublimation allows amorolfine to transition directly from solid to gas, enhancing penetration through nail keratin. Researchers can measure sublimation rates using thermogravimetric analysis (TGA) at 23–37°C . Key factors affecting delivery include:
- Lacquer film thickness : Impacts drug release kinetics.
- Nail porosity : Pre-treatment with filing or urea-based solutions to enhance penetration.
Q. Advanced: What methodologies can optimize sublimation kinetics in novel formulations?
Answer:
- Polymer matrix engineering : Use DSC to design lacquers with controlled sublimation rates.
- In silico modeling : Predict gas-phase diffusion using molecular dynamics simulations.
- Franz diffusion cell assays : Quantify transungual delivery under varying temperatures .
Basic: What role do excipients play in this compound®'s efficacy compared to other antifungal agents?
Answer:
this compound® relies on amorolfine as the active ingredient, while competitors like Excilor® use organic acids (e.g., acetic acid). To isolate excipient effects:
- Component exclusion experiments : Test amorolfine alone vs. combined with organic acids.
- Zone of inhibition assays : Compare antifungal activity across formulations .
Q. Advanced: How can researchers differentiate API-excipient interactions in nail formulations?
Answer:
- Factorial experimental designs : Vary amorolfine and excipient concentrations independently.
- Synergy assays : Use checkerboard methods to identify additive or antagonistic effects.
- SEM imaging : Visualize excipient-induced structural changes in nail keratin .
Basic: What statistical methods are appropriate for analyzing this compound® efficacy data?
Answer:
- Non-inferiority testing : Compare weekly this compound® applications to daily regimens with predefined clinical margins (Δ).
- ANOVA : Assess inter-group variability in inhibition zone diameters .
Q. Advanced: How should researchers address discrepancies between in vitro and clinical efficacy data?
Answer:
- Meta-regression analysis : Identify confounding variables (e.g., patient adherence, nail thickness).
- Bayesian hierarchical models : Incorporate prior in vitro data to refine clinical trial predictions .
Basic: What are key reproducibility challenges in antifungal nail studies?
Answer:
- Nail substrate variability : Source hooves/nails from controlled demographics.
- Inoculum standardization : Use calibrated fungal spore suspensions .
Q. Advanced: How can multi-center studies improve reproducibility?
Answer:
- Inter-laboratory calibration : Share standardized protocols and reference samples.
- Blinded data analysis : Mitigate observer bias in inhibition zone measurements .
Basic: How is amorolfine’s sublimation quantified in experimental settings?
Answer:
- TGA : Measure mass loss under controlled heating.
- Gas chromatography : Quantify amorolfine in the vapor phase .
Q. Advanced: What advanced techniques can track sublimated drug distribution in nails?
Answer:
- Confocal Raman microscopy : Map drug penetration depth non-destructively.
- Radioisotope labeling : Use ³H-amorolfine to trace diffusion pathways .
Basic: What are the ethical considerations in designing clinical trials for this compound®?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
